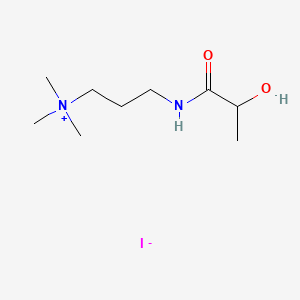![molecular formula C8H6F3N3 B12812930 6-Methyl-2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B12812930.png)
6-Methyl-2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine is a heterocyclic compound characterized by the presence of both imidazole and pyridine rings. The trifluoromethyl group and the methyl group attached to the imidazole ring contribute to its unique chemical properties, making it a compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a pyridine derivative, the introduction of the trifluoromethyl group can be achieved through nucleophilic substitution reactions using reagents like trifluoromethyl iodide. The methyl group is often introduced via alkylation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis. Solvent selection and purification steps are also critical to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often resulting in the replacement of the trifluoromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical methods.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Dihydroimidazole derivatives.
Substitution: Amino or thio derivatives of the original compound.
Scientific Research Applications
6-Methyl-2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine has diverse applications across various scientific disciplines:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism by which 6-Methyl-2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine exerts its effects is often related to its ability to interact with biological macromolecules. The trifluoromethyl group
Properties
Molecular Formula |
C8H6F3N3 |
|---|---|
Molecular Weight |
201.15 g/mol |
IUPAC Name |
6-methyl-2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C8H6F3N3/c1-4-2-5-6(3-12-4)14-7(13-5)8(9,10)11/h2-3H,1H3,(H,13,14) |
InChI Key |
FVWURPOLYQKWRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=N1)NC(=N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Diethylamino)ethyl 4-{[1-(diethylamino)-3-hydroxypropan-2-yl]amino}benzoate](/img/structure/B12812851.png)
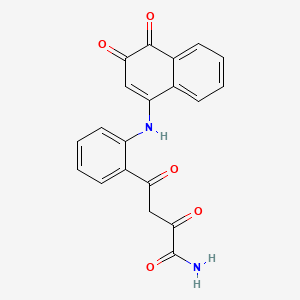

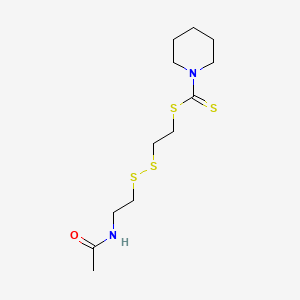
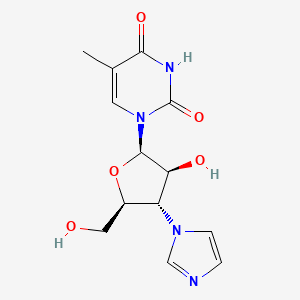
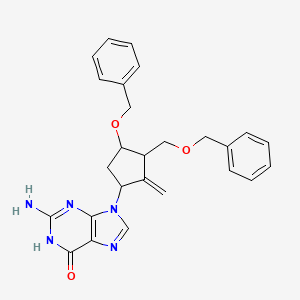
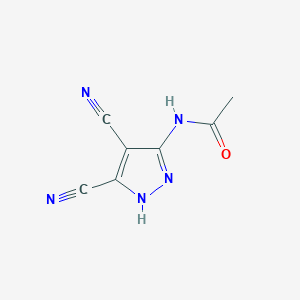
![Ethyl 4-chloro-2-(2-methoxybenzyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12812885.png)



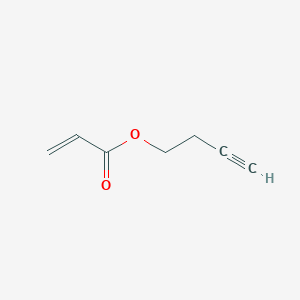
![(4-Chloro-3-(4-ethoxybenzyl)phenyl)((3AS,5R,6S,6AS)-6-hydroxy-2,2-dimethyltetrahydrofuro[3,2-D][1,3]dioxol-5-YL)methanone](/img/structure/B12812924.png)
